molecular formula C12H10N2O5 B12841418 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B12841418
M. Wt: 262.22 g/mol
InChI Key: ILPDMZHCJOOHBK-UHFFFAOYSA-N
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Description

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is a heterocyclic compound that contains both an oxazole ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Cyclization: The oxazole ring can be further functionalized through cyclization reactions with other reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Cyclization: Various cyclizing agents and catalysts, depending on the desired product.

Major Products Formed

    Reduction: 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester.

    Substitution: Various substituted oxazole derivatives.

    Cyclization: Polycyclic compounds with enhanced stability and functionality.

Scientific Research Applications

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(2-Nitro-phenyl)-thiazole-4-carboxylic acid ethyl ester: Contains a thiazole ring instead of an oxazole ring.

    2-(2-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester: Reduction product of the nitro compound.

Uniqueness

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(2-nitrophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)9-7-19-11(13-9)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPDMZHCJOOHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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